molecular formula C9H10N2 B8638513 Bicyclo[2.2.1]heptane-2,5-dicarbonitrile CAS No. 132112-66-4

Bicyclo[2.2.1]heptane-2,5-dicarbonitrile

Cat. No.: B8638513
CAS No.: 132112-66-4
M. Wt: 146.19 g/mol
InChI Key: BKRNMGBZNLHGEG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,5-dicarbonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

132112-66-4

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,5-dicarbonitrile

InChI

InChI=1S/C9H10N2/c10-4-8-2-6-1-7(8)3-9(6)5-11/h6-9H,1-3H2

InChI Key

BKRNMGBZNLHGEG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2-l flask equipped with a stirrer, a thermometer and a reflux condenser, 179.0 g (1.2 moles) of 5-cyano-bicyclo[2.2.1]hepta-2-carbaldehyde, 292.6 g (1.3 moles) of N,O-bis(trifluoroacetyl)hydroxylamine, 197.8 g (2.5 moles) of pyridine and 600 ml of benzene were charged. The resulting mixture was gradually heated and refluxed for 3 hours under stirring. Deionized water (500 ml) was thereafter added to the reaction mixture. The water layer so obtained was removed, whereby an oil was obtained. The oil was distilled under reduced pressure, whereby 128.0 g of bicyclo[2.2.1]heptane-2,5-dicarbonitrile were obtained at 131°-136° C./1 mmHg (yield: 73%). The following is the results of an elemental analysis of the target product.
Quantity
292.6 g
Type
reactant
Reaction Step One
Quantity
197.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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